3,5-Dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide is an organic compound classified as a sulfonamide. This compound features two chlorine atoms, a hydroxyl group, and a methoxy-substituted biphenyl moiety linked to a benzenesulfonamide core. Its chemical formula is with a molecular weight of 424.30 g/mol . The compound is identified by the CAS number 943962-47-8 and has potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
The synthesis of 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide typically involves several steps:
For industrial production, optimized synthetic routes are employed, including continuous flow reactors and high-throughput screening to improve yield and efficiency. Key parameters such as solvent choice, temperature, and pressure are carefully controlled to ensure scalability .
The molecular structure of 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide can be represented as follows:
This compound can undergo various chemical reactions:
The reactivity profile suggests that the compound's functional groups enable it to participate in diverse organic reactions, making it a versatile intermediate in chemical synthesis.
The mechanism of action for 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through agonistic or antagonistic actions. The precise pathways depend on the biological context and application .
Relevant data indicates that the compound's properties make it suitable for various applications in chemistry and biology .
3,5-Dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide has several scientific uses:
This compound's unique structural features contribute to its diverse applications across multiple scientific disciplines.
Benzenesulfonamide derivatives represent a cornerstone of medicinal chemistry, with their pharmacological significance rooted in the serendipitous discovery of the antibacterial properties of Prontosil Rubrum in the 1930s. This breakthrough unveiled the therapeutic potential of the sulfonamide functional group (-SO₂NH₂), leading to the development of sulfa drugs that revolutionized the treatment of bacterial infections. The intrinsic bioactivity of the sulfonamide moiety arises from its capacity to act as a zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes involved in critical physiological pathways. Over decades, strategic structural diversification of the benzenesulfonamide scaffold has yielded compounds targeting a remarkably broad spectrum of diseases beyond antimicrobial applications [4] [8].
The evolution of benzenesulfonamide-based therapeutics demonstrates a paradigm shift from broad-spectrum agents to target-selective inhibitors. Early derivatives like sulfadiazine and sulfamethazine primarily functioned as dihydropteroate synthase inhibitors, disrupting folate synthesis in bacteria. However, rational drug design exploiting the zinc-coordinating capability of the sulfonamide group facilitated the development of inhibitors targeting human carbonic anhydrases (CAs), a family of metalloenzymes regulating pH homeostasis, electrolyte secretion, and biosynthetic reactions. This led to clinically approved diuretics (e.g., acetazolamide), antiglaucoma agents (e.g., dorzolamide), and anticonvulsants [8]. Contemporary research has further expanded their therapeutic scope to encompass anticancer, anti-inflammatory, antidiabetic, and antiviral agents, underpinned by the inhibition of diverse enzymatic targets including CA isoforms, ATP citrate lyase (ACL), and 12-lipoxygenase (12-LOX) [1] [5] [7].
Table 1: Evolution of Therapeutic Applications of Benzenesulfonamide Derivatives
Era | Primary Therapeutic Focus | Key Molecular Targets | Representative Derivatives |
---|---|---|---|
1930s-1950s | Antibacterial Agents | Dihydropteroate Synthase | Sulfadiazine, Sulfamethazine |
1960s-1980s | Diuretics, Antiglaucoma Agents | Carbonic Anhydrase I, II, IV | Acetazolamide, Dorzolamide |
1990s-Present | Anticancer/Anticonvulsant Agents | Carbonic Anhydrase IX/XII, ATP Citrate Lyase | SLC-0111, BMS-303141 |
2010s-Present | Anti-inflammatory/ Metabolic Agents | 12-Lipoxygenase, Bacterial CAs | 4-((2-Hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives |
The versatility of the benzenesulfonamide scaffold is exemplified by its presence in drugs exhibiting multiple pharmacological activities. For instance, derivatives bearing heterocyclic tethers (thiazole, thiazolone, pyrazole) demonstrate potent anticancer activity through selective inhibition of tumor-associated CA IX and XII isoforms, which are overexpressed in hypoxic solid tumors like triple-negative breast cancer (TNBC) and colorectal carcinoma. Compounds such as SLC-0111 (currently in clinical trials) selectively inhibit CA IX/XII, disrupting pH regulation and potentiating chemotherapy [5]. Concurrently, other benzenesulfonamides like Ro 63-0563 emerged as potent and selective 5-HT6 receptor antagonists investigated for cognitive dysfunction, illustrating the scaffold's applicability in central nervous system disorders [1]. The integration of amino acid moieties or carboxamide functionalities has further yielded derivatives with significant anti-inflammatory, antimicrobial, and antioxidant properties, addressing conditions like carrageenan-induced edema and infections by Staphylococcus aureus and Pseudomonas aeruginosa [6]. This historical trajectory underscores benzenesulfonamides as "privileged structures" in drug discovery, where systematic structural modifications continually unlock new therapeutic avenues.
The compound 3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide (known as BMS-303141) exemplifies the rational application of structural modifications to the benzenesulfonamide core to achieve targeted bioactivity, specifically potent inhibition of ATP citrate lyase (ACL). ACL catalyzes the ATP-dependent conversion of citrate and coenzyme A to oxaloacetate and acetyl-CoA, a pivotal step in de novo lipid biosynthesis and histone acetylation in proliferating cells, particularly cancer cells. The strategic incorporation of specific substituents—dichloro and hydroxy groups on one aromatic ring, a biphenyl system, and a methoxy group—confers distinct electronic, steric, and binding properties essential for ACL inhibition and metabolic regulation [3].
The 3,5-dichloro-2-hydroxy substitution pattern on the benzenesulfonamide ring is critical for bioactivity. Chlorine atoms, being strong electron-withdrawing groups, enhance the acidity of the adjacent hydroxy group (-OH), facilitating coordination with key residues in the ACL active site or modulating interactions with the enzyme's nucleophilic environment. This polar interaction network, potentially involving hydrogen bonding and halogen bonding, is evidenced by the compound's significant inhibition of lipid synthesis in HepG2 hepatoma cells (IC₅₀ = 8 μM). Furthermore, molecular modeling suggests the hydroxy group may participate in intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing a bioactive conformation favorable for target engagement. This configuration mirrors pharmacophores in other bioactive benzenesulfonamides where halogenation augments target affinity and metabolic stability [1] [3] [5].
The N-(4-methoxy-[1,1'-biphenyl]-3-yl) moiety provides extended hydrophobic bulk essential for penetrating cellular membranes and accessing hydrophobic pockets within ACL. The biphenyl system offers conformational flexibility while maintaining planarity, enabling optimal π-π stacking interactions with aromatic residues in the enzyme's binding cleft. The para-methoxy group (-OCH₃) on the distal phenyl ring donates electrons, enhancing electron density and potentially engaging in hydrogen bond acceptor interactions. This design leverages the "tail approach" common in benzenesulfonamide drug design, where appending bulky aromatic/heteroaromatic groups to the sulfonamide nitrogen optimizes interactions with the middle and rim regions of enzymatic active sites, thereby enhancing potency and selectivity [3] [5]. In vivo studies confirm this translates to physiological efficacy, as BMS-303141 significantly lowers plasma triglycerides in murine hyperlipidemia models, validating ACL inhibition as a viable mechanism for modulating lipid metabolism [3].
Table 2: Key Structural Features of 3,5-Dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide and Their Functional Contributions
Structural Feature | Chemical Properties | Functional Role in Bioactivity | Observed Biological Outcome |
---|---|---|---|
3,5-Dichloro Substituents | Strong electron-withdrawing, halogen bond donors | Enhance acidity of ortho-hydroxy group; potential halogen bonding with ACL nucleophiles | Increased enzyme inhibition potency |
Ortho-Hydroxy Group (-OH) | Hydrogen bond donor/acceptor; forms intramolecular H-bond with sulfonamide | Stabilizes bioactive conformation; coordinates with key ACL residues | Disruption of citrate binding/ catalysis |
N-Linked Biphenyl System | Hydrophobic, planar, conformationally flexible | Engages in hydrophobic/π-π stacking interactions within ACL binding cleft | Enhanced cellular penetration and target binding affinity |
Para-Methoxy Group (-OCH₃) | Electron-donating, hydrogen bond acceptor | Modulates electron density; potential H-bond acceptor interactions | Optimizes ligand-enzyme binding; improves metabolic stability |
Benzenesulfonamide Core | Zinc-binding group (ZBG) capability | Potential coordination with metal ions or polar residues | Versatile scaffold enabling diverse target inhibition |
The molecular architecture of BMS-303141 thus integrates multiple pharmacophoric elements: a sulfonamide ZBG capable of interacting with metalloenzymes or polar residues, halogen atoms for enhanced lipophilicity and binding, a phenolic hydroxy group for directed hydrogen bonding, and a biphenyl "tail" for hydrophobic enclosure. This synergy enables its primary mechanism as an ACL inhibitor, disrupting cytosolic acetyl-CoA production crucial for lipogenesis and tumorigenesis. While its direct binding mode to ACL requires further elucidation, its structural blueprint aligns with successful benzenesulfonamide derivatives where strategic substitutions—such as the dichloro-hydroxy pattern in CA inhibitors or the biphenyl system in kinase inhibitors—dictate target selectivity and efficacy across therapeutic domains [1] [3] [5]. This compound serves as a compelling case study in leveraging rational structural modification to transform a classical pharmacophore into a targeted therapeutic agent with defined mechanistic action.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: